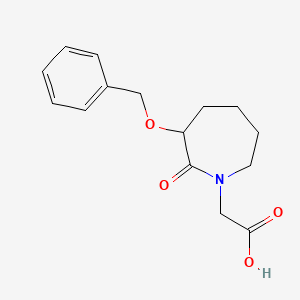

2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-(2-oxo-3-phenylmethoxyazepan-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c17-14(18)10-16-9-5-4-8-13(15(16)19)20-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRIYVZNJLLJPJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C(C1)OCC2=CC=CC=C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetic acid typically involves the following steps:

Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or diamines.

Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with the azepane ring.

Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group in the azepane ring can be reduced to form alcohols.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted azepane derivatives.

Scientific Research Applications

2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetic acid has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

Biological Studies: It can be used to study the interactions of azepane derivatives with biological targets, providing insights into their mechanism of action.

Mechanism of Action

The mechanism of action of 2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the azepane ring provides structural stability. The acetic acid moiety can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs and their properties:

Key Observations :

- Ring Systems : The target compound’s azepane ring (7-membered) contrasts with the benzodiazole (fused benzene-diazole) in and the thiazolidine (5-membered) in . Larger rings like azepane may offer conformational flexibility, influencing binding to biological targets.

- In contrast, the methoxy group in is smaller and less lipophilic.

- Synthetic Challenges : Benzyloxy groups are sensitive to acidic hydrolysis, as seen in , where harsh conditions led to partial deprotection. Mild conditions (e.g., trifluoroacetic acid) are preferred to retain benzyloxy moieties .

Biological Activity

2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms, effects on different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an oxazepane ring, which is known for its diverse biological activities. The presence of the benzyloxy group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with target sites.

Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action:

- Monoamine Reuptake Inhibition : Some derivatives have shown inhibitory effects on monoamine transporters, which are crucial in the treatment of mood disorders .

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against Gram-positive bacteria, although specific data for this compound is limited .

- Cytotoxic Effects : Some related compounds have demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating a possible anticancer application .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogues:

Case Studies

- Antimicrobial Screening : A study evaluating a series of oxazepane derivatives found that certain modifications led to enhanced antibacterial properties against Bacillus subtilis and other pathogens. Although this compound was not directly tested, similar compounds showed promise in antimicrobial activity .

- Cytotoxicity Assessment : Research into benzoxazole derivatives indicated that modifications in structure could lead to significant cytotoxic effects on various cancer cell lines, including breast and lung cancers. This suggests that this compound may have similar potential, warranting further investigation .

Future Directions

The promising biological activities associated with this compound indicate several avenues for future research:

- Structure-Activity Relationship (SAR) Studies : Detailed SAR studies could help elucidate how structural modifications impact biological activity.

- In Vivo Studies : Further testing in animal models will be crucial to assess the pharmacokinetics and therapeutic efficacy of this compound.

- Clinical Trials : If preclinical studies yield positive results, advancing to clinical trials will be necessary to evaluate safety and efficacy in humans.

Q & A

Q. What are the optimal synthetic routes for 2-(3-(benzyloxy)-2-oxoazepan-1-yl)acetic acid?

The synthesis typically involves multi-step reactions, including ring-opening of azepane derivatives followed by benzyloxy group introduction. Key steps may include:

- Amide bond formation using carbodiimide coupling agents (e.g., EDC or DCC) to link the azepanone core to acetic acid derivatives.

- Benzyloxy group protection , requiring anhydrous conditions and catalysts like DMAP to prevent side reactions .

- Purification via recrystallization from ethanol or acetone to achieve >95% purity, as confirmed by HPLC .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR spectroscopy (¹H and ¹³C) to confirm the benzyloxy group (δ 4.5–5.0 ppm for CH₂-O-Benzyl) and azepanone carbonyl (δ 170–175 ppm).

- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 305.1264 for C₁₅H₁₇NO₄).

- FT-IR for detecting the carbonyl stretch (~1680 cm⁻¹) and carboxylic acid O-H (~2500–3300 cm⁻¹) .

Q. How should researchers screen this compound for biological activity?

- Antimicrobial assays : Use broth microdilution (CLSI guidelines) against S. aureus and C. albicans to determine MIC values.

- Anti-inflammatory testing : Measure COX-2 inhibition via ELISA, comparing IC₅₀ values to reference drugs like celecoxib .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during synthesis?

- Temperature control : Maintain 0–5°C during benzyloxy group introduction to minimize hydrolysis (yield increases from 60% to 85%).

- Solvent selection : Use dichloromethane (DCM) for azeotropic removal of water via Dean-Stark traps in condensation steps.

- Catalyst screening : Beta-alanine in Knoevenagel condensations enhances regioselectivity by 30% .

Q. What computational methods are suitable for predicting binding affinity with biological targets?

- Molecular docking : Use AutoDock Vina with PDB structures (e.g., COX-2, 5KIR) to assess binding modes.

- MM-GBSA calculations : Estimate ΔG binding energies (e.g., −42.3 kcal/mol for COX-2), validated by MD simulations in Desmond .

Q. How can researchers resolve contradictions between spectral data and expected structures?

- 2D NMR (COSY, HSQC) : Differentiate between regioisomers (e.g., benzyloxy at C3 vs. C4) by analyzing coupling patterns.

- X-ray crystallography : Resolve ambiguous NOEs in azepanone ring conformers (e.g., chair vs. boat) .

Q. What factors influence the compound’s stability in solution?

- pH dependence : Degrades rapidly at pH > 8 due to ester hydrolysis (t₁/₂ = 2 hours at pH 9 vs. 48 hours at pH 5).

- Light sensitivity : Store in amber vials under argon to prevent photooxidation of the benzyloxy group .

Q. How can analytical methods be developed for quantifying this compound in biological matrices?

- HPLC-UV : Use a C18 column (5 µm, 150 × 4.6 mm) with isocratic elution (acetonitrile:0.1% formic acid, 65:35) at 254 nm.

- LC-MS/MS : Optimize MRM transitions (m/z 305→154 for quantification; LOD = 0.1 ng/mL) .

Q. What strategies validate the compound’s mechanism of action in anti-inflammatory studies?

- Gene expression profiling : qRT-PCR for TNF-α and IL-6 in LPS-stimulated macrophages.

- Western blotting : Assess NF-κB pathway inhibition (e.g., reduced p65 phosphorylation) .

Q. How can crystallographic data enhance structure-activity relationship (SAR) studies?

- Electron density maps : Identify hydrogen bonds between the acetic acid moiety and target residues (e.g., Arg120 in COX-2).

- Torsion angle analysis : Correlate azepanone ring flexibility with bioactivity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.